molecular formula C13H8FNO4 B1457395 4-(3-Fluoro-5-nitrophenyl)benzoic acid CAS No. 1437794-79-0

4-(3-Fluoro-5-nitrophenyl)benzoic acid

Cat. No. B1457395
CAS RN: 1437794-79-0
M. Wt: 261.2 g/mol
InChI Key: VGANQJCATYIEPZ-UHFFFAOYSA-N
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Description

“4-(3-Fluoro-5-nitrophenyl)benzoic acid” is an organic compound with the molecular formula C13H8FNO4 . It has a molecular weight of 261.21 . The IUPAC name for this compound is 3’-fluoro-5’-nitro-[1,1’-biphenyl]-4-carboxylic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H8FNO4/c14-11-5-10(6-12(7-11)15(18)19)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Catalytic Applications

Researchers have synthesized novel porous metal-organic frameworks (MOFs) incorporating Zn-MOFs with unique microporous frameworks. These frameworks efficiently accommodate Ag nanoparticles, enhancing their catalytic efficiency, particularly for the reduction of nitrophenol, showcasing potential applications in environmental remediation and catalysis (Wu et al., 2017).

Luminescence Sensing

Lanthanide metal–organic frameworks based on unsymmetrical triazole-containing tricarboxylic acid ligands have been developed for luminescence sensing of metal ions and nitroaromatic compounds. These frameworks exhibit selective detection capabilities, highlighting their utility in sensing applications (Wang et al., 2016).

Crystallographic Study

A crystallographic study of five benzoic acid derivatives, including fluoro and nitro substituted compounds, has provided insights into their electronic structure and molecular electrostatic potential. This research aids in understanding the intermolecular interactions and packing behavior in the solid state, relevant for materials science and pharmaceutical formulation (Pramanik et al., 2019).

Synthetic Methodology

An innovative method for the N-1 arylation of uracil derivatives using fluoro-nitrobenzene compounds demonstrates the utility of these chemicals in synthesizing biologically active molecules. Such methodologies are crucial for pharmaceutical research and development (Gondela & Walczak, 2006).

Artificial Breathing Reaction

Research into the photolysis of 2-(4-nitrophenyl)-1H-indole derivatives, including the synthesis of novel chromophores for photolabile protecting groups, showcases an innovative "artificial breathing" reaction. This work opens new avenues for the study of photochemical transformations in organic synthesis and potential applications in material sciences (Lin & Abe, 2021).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “4-(3-Fluoro-5-nitrophenyl)benzoic acid” can be found online . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

4-(3-fluoro-5-nitrophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-11-5-10(6-12(7-11)15(18)19)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGANQJCATYIEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)F)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901208151
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3′-fluoro-5′-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901208151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1437794-79-0
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3′-fluoro-5′-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437794-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3′-fluoro-5′-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901208151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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